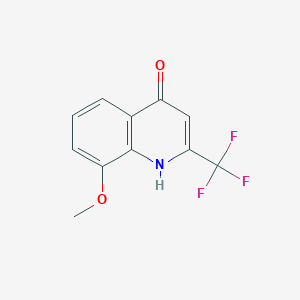

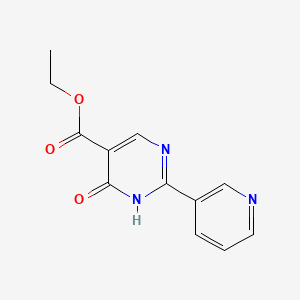

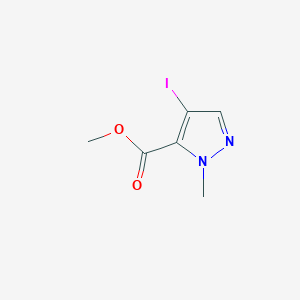

N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide

Overview

Description

The compound "N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide" is a chemical entity that appears to be related to various research efforts in the synthesis and application of nitrobenzenesulfonamide derivatives. These derivatives are of interest due to their potential use in pharmaceuticals, as protective groups in peptide synthesis, and as intermediates in the synthesis of nitrogenous heterocycles .

Synthesis Analysis

The synthesis of furan derivatives, which are structurally related to "this compound," has been reported using a two-step sequence involving the nitroaldol reaction followed by acidic treatment, leading to the formation of 2,5-disubstituted furans . Additionally, base-mediated intramolecular arylation has been used to synthesize benzhydrylamines from N-benzyl-2-nitrobenzenesulfonamides, indicating the reactivity of the nitrobenzenesulfonamide moiety under basic conditions . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

While the specific molecular structure analysis of "this compound" is not directly reported, related compounds have been studied. For instance, the molecular docking studies of nitrofuran derivatives have shown that these compounds can inhibit enzymes by forming hydrogen bonds with specific amino acid residues . This suggests that the furan and nitrobenzenesulfonamide groups are crucial for the biological activity of these molecules.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the use of 4-nitrobenzenesulfonamides as protecting groups in peptide synthesis, which can be activated and coupled with other amino acids . Additionally, the electrophilic nitrogen source derived from nitrobenzenesulfonamides has been used for the direct diamination of enones . These reactions highlight the versatility of the nitrobenzenesulfonamide group in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" are not explicitly detailed in the provided papers. However, the stability of the 4-nitrobenzenesulfonamido group during peptide chain elongation and its ability to be easily cleaved under mild conditions suggest that nitrobenzenesulfonamide derivatives have stable yet reactive characteristics suitable for synthetic applications . Furthermore, the synthesis of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides and their use in acylation reactions in water demonstrate the potential for these compounds to be used in environmentally friendly synthetic processes .

Scientific Research Applications

Versatile Means for Preparation of Secondary Amines

N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide, as a type of nitrobenzenesulfonamide, is involved in the preparation of secondary amines. Notably, nitrobenzenesulfonamides are versatile compounds, useful in undergoing smooth alkylation reactions, such as the Mitsunobu reaction, to yield N-alkylated sulfonamides. This process is efficient, providing high yields of secondary amines upon deprotection via Meisenheimer complexes (Fukuyama, Jow, & Cheung, 1995).

Bioreductive Pro-drug System Potential

The compound shows promise as part of a bioreductively activated pro-drug system. It has been studied in the context of synthesizing isoquinolin-1-ones, where nitrofuranylmethyl derivatives, including this compound, have potential applications in releasing therapeutic drugs selectively in hypoxic solid tumours (Berry, Watson, Whish, & Threadgill, 1997).

Novel Amino Acid-Carbohydrate Hybrids Synthesis

This compound is useful in the synthesis of amino acid-derived nitrobenzenesulfonamides, which have been successfully used to create fully protected hybrids of amino acids and saccharides under Mitsunobu conditions. This area of research opens avenues for innovative biochemical applications (Turner, Filippov, Overhand, Marel, & Boom, 2001).

Bacterial Biofilm Inhibition and Cytotoxicity

Research has been conducted on the synthesis of various N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, which showed promising results in inhibiting bacterial biofilms. This research suggests that derivatives of this compound might have potential as antibacterial agents, especially against biofilms of certain bacterial strains (Abbasi et al., 2020).

Application in Solid-Phase Synthesis

Polymer-supported benzenesulfonamides, like this compound, have been used in various chemical transformations, including solid-phase synthesis. These methods have proven effective in generating diverse privileged scaffolds, making them significant in the field of combinatorial chemistry (Fülöpová & Soural, 2015).

Analytical Applications

Sodium derivatives of nitrobenzenesulfonamides, closely related to this compound, have been studied for their use as oxidizing titrants in analytical chemistry. This application demonstrates the potential utility of such compounds in precise and rapid analytical procedures (Gowda, Trieff, Ramanujam, Malinski, & Kadish, 1983).

Future Directions

Mechanism of Action

Target of Action

N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide is a compound that has been studied for its potential in the realm of medicinal chemistry . and anticancer properties.

Mode of Action

Furan derivatives have been known to interact with their targets, leading to changes at the molecular level . For instance, some furan derivatives have shown to inhibit the growth of bacteria and cancer cells .

Biochemical Pathways

Furan derivatives have been associated with various biological and pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

For example, a propargylamine compound with pro-cognitive properties, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (FMPA), was stable when incubated with human microsomes but was rapidly metabolized by rat microsomal CYPs .

Result of Action

Furan derivatives have been associated with a wide range of biological and pharmacological activities, including antibacterial and anticancer effects .

Action Environment

The synthesis of similar compounds has been achieved under specific reaction conditions, suggesting that environmental factors may play a role in the compound’s action .

properties

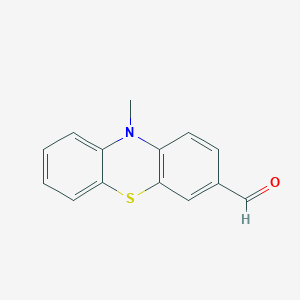

IUPAC Name |

N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O5S/c14-13(15)10-5-1-2-6-11(10)19(16,17)12-8-9-4-3-7-18-9/h1-7,12H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLWSOOAELDQCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350351 | |

| Record name | N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

303063-01-6 | |

| Record name | N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B1298039.png)